Satavaptan fumarate

Description

Role of Arginine Vasopressin (AVP) in Physiological Homeostasis

Arginine vasopressin (AVP), also known as antidiuretic hormone (ADH), is a nonapeptide hormone synthesized in the hypothalamus and released from the posterior pituitary gland. nih.govnih.gov Its primary function is to regulate the body's water and electrolyte balance. nih.govelifesciences.org AVP is crucial for maintaining plasma osmolality and blood pressure. nih.govelifesciences.org The release of AVP is primarily stimulated by increases in plasma osmolality or decreases in blood volume or pressure. explorationpub.com

Once released, AVP acts on the kidneys to increase water reabsorption, thereby concentrating the urine and reducing water loss. nih.govexplorationpub.com This action is fundamental in preventing dehydration and maintaining cellular function. elifesciences.org Beyond its renal effects, AVP also contributes to cardiovascular homeostasis by causing vasoconstriction, which helps to stabilize blood pressure. elifesciences.orgphysiology.org Dysregulation of AVP secretion or action can lead to various disorders, highlighting its critical role in physiological homeostasis. nih.govnih.gov

Vasopressin Receptor Subtypes and their Physiological Functions

The physiological effects of AVP are mediated through its interaction with specific G protein-coupled receptors (GPCRs), which are classified into three main subtypes: V1a, V1b (also known as V3), and V2. indigobiosciences.comwikipedia.org These subtypes are distinguished by their tissue distribution, signaling mechanisms, and physiological roles. wikipedia.org

V1a Receptors: Predominantly located on vascular smooth muscle cells, hepatocytes, and platelets. indigobiosciences.comwikipedia.org Activation of V1a receptors leads to vasoconstriction, hepatic glycogenolysis, and platelet aggregation. indigobiosciences.com They are coupled to the Gq/11 protein, which activates the phospholipase C signaling pathway. nih.gov

V1b (V3) Receptors: Primarily found in the anterior pituitary gland, where they regulate the release of adrenocorticotropic hormone (ACTH) as part of the stress response. physiology.orgindigobiosciences.com Like V1a receptors, they are coupled to Gq/11 and activate phospholipase C. nih.gov

V2 Receptors: Mainly expressed in the principal cells of the kidney's collecting ducts. indigobiosciences.comwikipedia.org V2 receptor activation is coupled to the Gs protein, which stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). nih.govoup.com This cascade promotes the insertion of aquaporin-2 (AQP2) water channels into the apical membrane of collecting duct cells, increasing water permeability and reabsorption. explorationpub.comoup.com

| Receptor Subtype | Primary Location | Signaling Pathway | Primary Physiological Function |

|---|---|---|---|

| V1a | Vascular smooth muscle, Liver, Platelets indigobiosciences.comwikipedia.org | Gq/11 -> Phospholipase C nih.gov | Vasoconstriction, Glycogenolysis, Platelet aggregation indigobiosciences.com |

| V1b (V3) | Anterior pituitary physiology.orgindigobiosciences.com | Gq/11 -> Phospholipase C nih.gov | ACTH release indigobiosciences.com |

| V2 | Kidney collecting ducts indigobiosciences.comwikipedia.org | Gs -> Adenylyl Cyclase -> cAMP nih.govoup.com | Water reabsorption explorationpub.comoup.com |

Rationale for Vasopressin V2 Receptor Antagonism in Research

In certain pathological states, such as the syndrome of inappropriate antidiuretic hormone secretion (SIADH), congestive heart failure, and cirrhosis, there is an excess secretion or action of AVP. bioscientifica.comnih.gov This leads to impaired water excretion and can result in dilutional hyponatremia, a common and significant electrolyte disorder. nih.govnih.gov

The development of selective antagonists for the V2 receptor provides a targeted approach to counteract the effects of elevated AVP. oup.comnih.gov By blocking the V2 receptor, these antagonists prevent the AVP-induced increase in water permeability in the renal collecting ducts. nih.gov This leads to an increase in electrolyte-free water excretion, a process known as aquaresis, which can help to normalize serum sodium levels. nih.govportico.org This specific mechanism of action makes V2 receptor antagonists a valuable research tool for understanding and potentially managing conditions of water retention. nih.govoup.com

Overview of Aquaretics as a Pharmacological Class

Aquaretics are a class of drugs that promote the excretion of water without a significant loss of electrolytes. ebi.ac.ukwikipedia.org This distinguishes them from traditional diuretics, which typically increase both water and solute excretion. portico.org The primary mechanism of action for synthetic aquaretics is the antagonism of the vasopressin V2 receptor. unar.ac.id

By selectively blocking the V2 receptor, aquaretics inhibit the action of AVP in the kidneys, leading to increased urine volume and decreased urine osmolality, while preserving electrolytes like sodium and potassium. portico.orgrxlist.com This targeted action makes them a subject of significant research interest for conditions characterized by dilutional hyponatremia. ebi.ac.ukwikipedia.org The development of orally active, non-peptide V2 receptor antagonists, such as satavaptan (B1662539), represented a significant advancement in this pharmacological class. portico.orgunar.ac.id

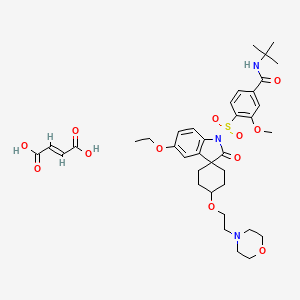

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

185913-79-5 |

|---|---|

Molecular Formula |

C37H49N3O12S |

Molecular Weight |

759.9 g/mol |

IUPAC Name |

(E)-but-2-enedioic acid;N-tert-butyl-4-[5'-ethoxy-4-(2-morpholin-4-ylethoxy)-2'-oxospiro[cyclohexane-1,3'-indole]-1'-yl]sulfonyl-3-methoxybenzamide |

InChI |

InChI=1S/C33H45N3O8S.C4H4O4/c1-6-43-25-8-9-27-26(22-25)33(13-11-24(12-14-33)44-20-17-35-15-18-42-19-16-35)31(38)36(27)45(39,40)29-10-7-23(21-28(29)41-5)30(37)34-32(2,3)4;5-3(6)1-2-4(7)8/h7-10,21-22,24H,6,11-20H2,1-5H3,(H,34,37);1-2H,(H,5,6)(H,7,8)/b;2-1+ |

InChI Key |

FVYUFJMPTILYEX-WLHGVMLRSA-N |

SMILES |

CCOC1=CC2=C(C=C1)N(C(=O)C23CCC(CC3)OCCN4CCOCC4)S(=O)(=O)C5=C(C=C(C=C5)C(=O)NC(C)(C)C)OC.C(=CC(=O)O)C(=O)O |

Isomeric SMILES |

CCOC1=CC2=C(C=C1)N(C(=O)C23CCC(CC3)OCCN4CCOCC4)S(=O)(=O)C5=C(C=C(C=C5)C(=O)NC(C)(C)C)OC.C(=C/C(=O)O)\C(=O)O |

Canonical SMILES |

CCOC1=CC2=C(C=C1)N(C(=O)C23CCC(CC3)OCCN4CCOCC4)S(=O)(=O)C5=C(C=C(C=C5)C(=O)NC(C)(C)C)OC.C(=CC(=O)O)C(=O)O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

1-(4-(N-tert-butylcarbamoyl)-2-methoxybenzenesulfonyl)-5-ethoxy-3-spiro(4-(2-morpholinoethoxy)cyclohexane)indoline-2-one, phosphate monohydrate cis-isomer 1-(4-(N-tert-butylcarbamoyl)-2-methoxybenzenesulfonyl)-5-ethoxy-3-spiro-(4-(2-morpholinoethoxy)cyclohexane)indol-2-one fumarate satavaptan SR 121463A SR-121463 SR-121463B SR121463B |

Origin of Product |

United States |

Pharmacological Profile of Satavaptan Fumarate

Mechanism of Vasopressin V2 Receptor Antagonism

Satavaptan (B1662539) exerts its pharmacological effects by specifically targeting the vasopressin V2 receptor, which is predominantly located on the principal cells of the kidney's collecting ducts. mdpi.com The primary role of AVP binding to these receptors is to regulate the body's water balance by promoting water reabsorption. portico.org By blocking this interaction, satavaptan effectively inhibits this process, leading to an increase in free water excretion. portico.orgontosight.ai

Selective Non-peptide Antagonism of V2 Receptor

Satavaptan is a synthetic, non-peptide molecule, a characteristic that confers the advantage of oral bioavailability over peptide-based antagonists. portico.org Its mechanism is rooted in its highly selective antagonism of the V2 receptor. nih.gov This selectivity is crucial as it minimizes interactions with other vasopressin receptor subtypes, such as V1a and V1b, which are found in vascular smooth muscle cells and the anterior pituitary gland, respectively. smolecule.com This specificity allows for a targeted therapeutic action on renal water handling without the broader cardiovascular or endocrine effects associated with non-selective vasopressin antagonists. smolecule.com

Competitive Binding Affinity and Selectivity Profile

Research has demonstrated that satavaptan exhibits a high and competitive affinity for the V2 receptor. It effectively competes with the natural ligand, arginine vasopressin, for the binding site on the receptor. researchgate.net This competitive antagonism has been quantified across various species, showing consistently high potency.

The selectivity of satavaptan for the V2 receptor over other related receptors is a defining feature of its pharmacological profile. It displays a significantly lower affinity for V1a, V1b, and oxytocin (B344502) receptors, with studies indicating at least a 100-fold lower potency for these other receptor types. This high degree of selectivity underscores its targeted mechanism of action. smolecule.com

Table 1: Competitive Binding Affinity (Ki) of Satavaptan for Vasopressin V2 Receptors

| Species/Tissue Source | Ki Value (nM) |

| Human Kidney | 4.1 |

| Rat Kidney Medullo-papillary Membranes | 1.42 |

| Bovine Kidney Medullo-papillary Membranes | 0.64 |

This table presents the inhibitor constant (Ki) values, indicating the concentration of satavaptan required to inhibit 50% of AVP binding. A lower Ki value signifies higher binding affinity. Data sourced from .

Inhibition of AVP-Stimulated Adenylyl Cyclase Activity

The binding of AVP to the V2 receptor normally activates a G protein-coupled signaling cascade that stimulates the enzyme adenylyl cyclase. researchgate.net This leads to an increase in the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP). mdpi.comnih.gov Satavaptan functions by potently antagonizing this AVP-stimulated adenylyl cyclase activity. researchgate.net In human kidney preparations, satavaptan has been shown to inhibit this pathway with a high degree of potency, demonstrating a Ki value of 0.26 ± 0.04 nM, and it does so without exhibiting any intrinsic agonistic activity. researchgate.net More recent studies have also suggested that satavaptan can act as an inverse agonist, meaning it can inhibit adenylyl cyclase activity even in the absence of AVP stimulation. nih.gov

Interaction with G Protein-Coupled Signaling Pathways

The V2 receptor is a classic G protein-coupled receptor (GPCR). nih.gov Upon AVP binding, it activates the stimulatory G protein (Gs), which in turn activates adenylyl cyclase, elevating intracellular cAMP. nih.gov This increase in cAMP activates protein kinase A (PKA), a key enzyme in the downstream signaling pathway. researchgate.net

Satavaptan's antagonism at the V2 receptor directly blocks this Gs-mediated activation. nih.gov Global phosphoproteomic analyses have revealed that satavaptan blocks the dDAVP (a synthetic V2 receptor agonist) mediated activation of basophilic kinases like PKA. physiology.orgnih.gov The analysis also identified that satavaptan affects a wide array of signaling pathways regulated by vasopressin, including those involved in cell-cell junctions, actin cytoskeleton dynamics, and signaling through Rho GTPases. nih.govphysiology.org Interestingly, while it acts as an antagonist or inverse agonist on the Gs pathway, some evidence suggests it may act as a partial agonist for the β-arrestin pathway, which is another common signaling route for GPCRs. nih.govnih.gov

Effects on Aquaresis and Renal Water Reabsorption Mechanisms

The ultimate physiological effect of satavaptan's antagonism at the V2 receptor is aquaresis—the excretion of solute-free water. portico.orgresearchgate.net The PKA activation, which is blocked by satavaptan, is responsible for triggering the translocation of vesicles containing the water channel aquaporin-2 (AQP2) to the luminal membrane of the collecting duct cells. researchgate.net This insertion of AQP2 channels increases the membrane's permeability to water, allowing for its reabsorption from the filtrate back into the bloodstream. mdpi.comontosight.ai

By inhibiting the AVP/cAMP/PKA signaling cascade, satavaptan prevents the translocation and insertion of AQP2 into the cell membrane. researchgate.net This action reduces the water permeability of the collecting duct, leading to decreased water reabsorption. ontosight.ai Consequently, there is an increase in urine volume (aquaresis) and a decrease in urine osmolality, without significantly altering the excretion of electrolytes such as sodium and potassium. portico.org

Molecular Interactions and Receptor Binding Dynamics

While the precise three-dimensional structure of satavaptan bound to the V2 receptor is not fully detailed in the public domain, its classification as a sulfonamide derivative is key to its binding. Phosphoproteomic studies provide a systems-level view of its effects, demonstrating that satavaptan's antagonism impacts the phosphorylation state of numerous proteins involved in vasopressin signaling. nih.govphysiology.org

A global analysis of collecting duct cells treated with satavaptan identified changes in 2,449 unique phosphopeptides from 1,160 proteins. nih.govnih.gov This highlights that the drug's interaction with the receptor initiates a cascade of downstream signaling events. Key regulated proteins include kinases like PKA, phosphoinositide 3-kinase, and mitogen-activated protein kinase kinase kinase 7 (TAK1), as well as the channel proteins AQP2 and urea (B33335) transporter UT-A1. physiology.orgnih.gov These findings confirm that satavaptan's binding effectively reverses or blocks the phosphorylation events initiated by vasopressin, providing a molecular-level explanation for its aquaretic effects. nih.govmedchemexpress.com

High Affinity for V2 Receptors in Various Tissues

Satavaptan exhibits a high binding affinity for the vasopressin V2 receptors. Studies have demonstrated its potent and competitive binding to V2 receptors in various species, including rats, bovines, and humans. researchgate.net In isolated and cloned human renal V2 receptors, satavaptan has shown a high affinity, with Ki values of 0.54 nM and 0.94 nM, respectively. portico.org This high affinity underscores its potency as a V2 receptor antagonist.

| Receptor | Species | Ki (nM) |

|---|---|---|

| V2 (isolated) | Human | 0.54 |

| V2 (cloned) | Human | 0.94 |

| V2 | Rat | 0.6 - 4.1 |

| V2 | Bovine | 0.6 - 4.1 |

Specificity Against Other Vasopressin and Oxytocin Receptors

A key feature of satavaptan's pharmacological profile is its high selectivity for the V2 receptor over other related receptors. ahajournals.org It demonstrates significantly lower affinity for the vasopressin V1a and V1b receptors, as well as the oxytocin receptor. Reports indicate that its potency for V1a, V1b, and oxytocin receptors is at least 100-fold lower than for the V2 receptor. This selectivity contributes to its specific aquaretic effect, which promotes water excretion without significant changes in electrolyte levels. portico.org

| Receptor | Ki (nM) |

|---|---|

| V2 (human) | 0.54 |

| V1a (human) | 460 |

| V1b (human) | >10,000 |

| Oxytocin (human) | 1200 |

Inverse Agonism in Gsα-mediated Vasopressin Signaling

Beyond its role as a simple antagonist, satavaptan acts as an inverse agonist in the Gsα-mediated vasopressin signaling pathway. nih.govresearchgate.net This means that it can inhibit the basal activity of the V2 receptor, specifically the adenylyl cyclase activity, even in the absence of the natural ligand, arginine vasopressin (AVP). nih.govresearchgate.net In human kidney preparations, satavaptan potently antagonized AVP-stimulated adenylyl cyclase activity with a Ki of 0.26 nM, without demonstrating any intrinsic agonistic effect. researchgate.net This inverse agonism is a crucial aspect of its mechanism, contributing to its ability to reduce water reabsorption in the kidneys.

Partial Agonism in Beta-Arrestin Pathway Recruitment

Interestingly, while acting as an inverse agonist on the Gsα pathway, satavaptan exhibits partial agonism towards the β-arrestin pathway. nih.govresearchgate.net This "biased agonism" means that it can recruit β-arrestin and stimulate the ERK MAP kinase pathway. nih.gov This dual activity highlights the complexity of its interaction with the V2 receptor. While it blocks the primary water reabsorption signal, it can simultaneously activate other signaling cascades, the full implications of which are still under investigation. nih.gov This characteristic distinguishes it from other vasopressin receptor antagonists and has been a subject of research to understand the complete cellular response to the drug. nih.govnih.gov

Pre Clinical Research and in Vitro / in Vivo Investigations

In Vitro Pharmacological Characterization

The in vitro assessment of satavaptan (B1662539) has been crucial in elucidating its mechanism of action at the molecular level. These studies have confirmed its high affinity and selectivity for the vasopressin V2 receptor.

Receptor Binding Assays with Radiolabeled Ligands

Receptor binding assays using radiolabeled ligands are a fundamental technique to determine the affinity of a compound for its target receptor. nih.gov For satavaptan, studies have utilized [3H]-SR 121463, the first reported radiolabeled selective non-peptide vasopressin V2 receptor antagonist. nih.gov

In these assays, binding of [3H]-SR 121463 to Chinese hamster ovary (CHO) cells stably transfected with the cloned human renal V2 receptor was found to be specific, stable, time-dependent, saturable, and reversible. nih.gov These experiments identified a single population of high-affinity binding sites. nih.gov Notably, [3H]-SR 121463 labeled approximately 40% more V2 sites than the natural ligand [3H]-AVP in the same cell preparation. nih.gov Furthermore, satavaptan demonstrated high affinity for native V2 receptors in various kidney preparations, including those from rats, pigs, dogs, rabbits, monkeys, and humans. nih.gov

Measurement of Competitive Inhibition (e.g., IC₅₀ Values)

Competitive inhibition assays are performed to determine the concentration of an unlabeled drug that is required to inhibit 50% of the binding of a radiolabeled ligand (IC₅₀ value). These values provide a measure of the drug's binding affinity.

Satavaptan has been shown to be a potent competitive antagonist. In displacement studies, satavaptan effectively competed with [3H]-SR 121463 for binding to the V2 receptor, exhibiting a typical arginine vasopressin (AVP) V2 profile. nih.gov The compound displays a high competitive affinity for AVP V2 receptors. It has been shown to have a high affinity for V2 receptors in rat, bovine, and human kidney tissues, with Ki values ranging from 0.6 to 4.1 nM. researchgate.net In human kidney preparations, satavaptan potently antagonized AVP-stimulated adenylyl cyclase activity with a Ki of 0.26 ± 0.04 nM. researchgate.net It exhibits a significantly lower affinity for V1A, V1B, and oxytocin (B344502) receptors, with at least a 100-fold lower potency, underscoring its high selectivity for the V2 receptor.

Table 1: Competitive Inhibition Data for Satavaptan

| Preparation | Parameter | Value | Reference |

|---|---|---|---|

| Rat, Bovine, Human Kidney | Ki | 0.6 - 4.1 nM | researchgate.net |

| Human Kidney | Ki (vs. AVP-stimulated adenylyl cyclase) | 0.26 ± 0.04 nM | researchgate.net |

| Human Renal V2 Receptor (cloned) | Kd | 0.94 ± 0.34 nM | nih.gov |

Assessment of Adenylyl Cyclase Activity Modulation

The vasopressin V2 receptor is a G-protein coupled receptor that, upon activation by AVP, stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). nih.govmdpi.com Antagonists of the V2 receptor are expected to inhibit this process.

In vitro studies have confirmed that satavaptan acts as a potent antagonist of AVP-stimulated adenylyl cyclase activity. researchgate.net In human kidney preparations, it demonstrated this inhibition without exhibiting any intrinsic agonistic effect. researchgate.net Further research has revealed that satavaptan can act as an "inverse agonist" of Gsα signaling, meaning it can inhibit adenylyl cyclase activity even in the absence of the natural ligand, AVP. nih.govphysiology.org

Analysis of Beta-Arrestin Recruitment and MAP Kinase Pathway Stimulation

Beyond the classical G-protein signaling, V2 receptor activity can also be modulated through the beta-arrestin (β-arrestin) pathway. While primarily an antagonist of Gsα signaling, satavaptan has shown some complex interactions with the β-arrestin pathway.

Some studies have indicated that satavaptan may act as a partial agonist towards the β-arrestin pathway. nih.govphysiology.org This suggests that it can recruit β-arrestin and potentially stimulate the ERK MAP kinase pathway. nih.gov However, other sources describe vaptans, including satavaptan, as antagonists for MAP kinase activation, suggesting they may not fully block all V2R-associated signaling pathways. google.com This area of satavaptan's pharmacology highlights the concept of "biased agonism," where a ligand can differentially modulate downstream signaling pathways of a single receptor.

Investigation of Phosphorylation Events via Phosphoproteomics and Mass Spectrometry

To gain a broader understanding of the cellular signaling pathways affected by satavaptan, global quantitative phosphoproteomic analyses have been conducted. These studies use techniques like mass spectrometry to identify and quantify changes in protein phosphorylation in response to the drug. nih.govacs.org

A comprehensive study on native rat inner medullary collecting duct cells pretreated with satavaptan followed by the V2 receptor agonist desmopressin (B549326) (dDAVP) identified 2,449 unique phosphopeptides from 1,160 proteins. nih.govnih.gov The results showed that satavaptan significantly altered the phosphorylation of many of the same kinases (such as protein kinase A, phosphoinositide 3-kinase, and MAP kinase kinase kinase 7) and channels (including aquaporin-2 and urea (B33335) transporter UT-A1) that are regulated by vasopressin. nih.govnih.gov

Animal Model Studies of V2 Receptor Antagonism

The aquaretic properties of satavaptan, meaning its ability to promote free water excretion without significant electrolyte loss, have been demonstrated in various animal models. portico.org

In normally hydrated conscious rats, both intravenous and oral administration of satavaptan induced a dose-dependent increase in urine flow rate and a decrease in urine osmolality. The aquaretic effect was observed without major alterations in the urinary excretion of sodium and potassium over a 24-hour period. The intravenous route was found to be approximately five times more potent than the oral route, indicating good bioavailability. The peak effect was reached within 2 hours of oral administration.

Studies in cirrhotic rats have also shown that satavaptan administration leads to a higher urine flow rate and lower urine osmolality, contributing to the normalization of serum sodium concentration and osmolality. Another experiment in rats demonstrated that intraperitoneal injection of satavaptan induced a natriuretic effect within the first 4-6 hours of treatment, although this effect was significantly smaller than its diuretic effect and was not apparent in the 24-hour urine sample due to compensatory sodium retention.

Evaluation in Various Animal Species

The pharmacological properties of Satavaptan have been studied in a diverse range of animal species, including mice, rats, dogs, rabbits, monkeys, and pigs. This broad evaluation has provided a comprehensive understanding of its effects across different biological systems. Safety pharmacology studies in mice, rats, and dogs have demonstrated that the compound is generally well-tolerated, with no significant adverse effects on cardiovascular, respiratory, central, or autonomic nervous systems.

Characterization of Aquaretic Effects in Animal Models

Across multiple animal studies, Satavaptan has consistently demonstrated a potent aquaretic effect, which is the excretion of solute-free water. portico.org This effect is a direct result of its antagonism of the V2 receptor in the renal collecting ducts, which blocks the action of arginine vasopressin (AVP). portico.orgnih.gov By inhibiting AVP's effect, Satavaptan prevents water reabsorption, leading to increased urine output. portico.org This mechanism distinguishes it from conventional diuretics, which promote the excretion of both water and electrolytes. portico.org

Assessment of Urine Output and Urine Osmolality

Pre-clinical studies have consistently shown that administration of Satavaptan leads to a dose-dependent increase in urine flow rate and a corresponding decrease in urine osmolality. portico.org In normally hydrated conscious rats, both intravenous and oral administration of Satavaptan resulted in a significant increase in urine volume. For instance, in one study, the maximum effect was observed within two hours of oral administration. Similarly, in a rat model of liver cirrhosis, Satavaptan treatment increased urine volume and reduced urine osmolality, helping to normalize serum sodium concentrations. portico.org

Below is an interactive table summarizing the effects of Satavaptan on urine output and osmolality in animal models.

Study of Renal Water Excretion without Electrolyte Alteration

A key characteristic of Satavaptan is its ability to induce aquaresis without significantly altering the excretion of urinary electrolytes such as sodium (Na+) and potassium (K+). portico.org This selective water excretion is a hallmark of V2 receptor antagonists. portico.org While a transient and minor natriuretic effect was observed within the first few hours of treatment in one rat experiment, this was not sustained over a 24-hour period due to compensatory sodium retention. This contrasts with traditional diuretics, which often lead to significant electrolyte imbalances. portico.org

Investigations in Vasopressin-Deficient Animal Models (e.g., Brattleboro Rats)

Studies using the Brattleboro rat, a strain genetically deficient in vasopressin, have provided valuable insights into the mechanism of Satavaptan. researchgate.netphysiology.org These rats exhibit naturally high urine output due to the absence of AVP. researchgate.net Treatment of Brattleboro rats with a V2-selective antagonist like Satavaptan resulted in a further marked increase in urine production. physiology.org This finding supports the idea that even in the absence of circulating AVP, there is a baseline level of V2 receptor activation that can be blocked. physiology.org Furthermore, these studies helped to confirm that the effects of Satavaptan are specifically mediated through the V2 receptor, as the rats are inherently insensitive to agents that rely on AVP for their action. researchgate.net In these models, Satavaptan did not significantly affect sodium excretion but did cause an increase in potassium excretion in Long Evans rats, suggesting a potential interaction with circulating AVP for this effect. portico.org

Analysis of Aquaporin-2 (AQP2) and Urea Transporter (UT-A1) Regulation in Renal Collecting Ducts

The aquaretic effect of Satavaptan is mediated through its influence on specific proteins in the renal collecting ducts. Arginine vasopressin normally stimulates the translocation of aquaporin-2 (AQP2) water channels to the apical membrane of principal cells, increasing water permeability. nih.govmdpi.com Satavaptan, by blocking the V2 receptor, prevents this AVP-induced signaling cascade, which involves cyclic AMP (cAMP) and protein kinase A (PKA). nih.gov This inhibition prevents the insertion of AQP2 into the cell membrane, thereby reducing water reabsorption.

A global phosphoproteomic analysis of rat inner medullary collecting duct cells treated with Satavaptan confirmed that the drug affects many of the same signaling pathways as vasopressin, including the phosphorylation of AQP2. nih.gov Specifically, Satavaptan treatment in vasopressin-deficient Brattleboro rats led to a marked reduction in both total AQP2 protein expression and the level of phosphorylated AQP2. physiology.org

In addition to AQP2, vasopressin also regulates the urea transporter UT-A1, which is crucial for the kidney's ability to concentrate urine. nih.govnih.gov UT-A1 is expressed in the apical membrane of the inner medullary collecting duct. nih.gov Phosphoproteomic studies have shown that Satavaptan affects the phosphorylation of UT-A1, consistent with its role in blocking vasopressin-mediated signaling pathways that regulate this transporter. nih.gov

Rodent Models Simulating Human Pathophysiology (e.g., Bile Duct Ligation or Carbon Tetrachloride-Induced Cirrhosis)

To evaluate the efficacy of Satavaptan in conditions mimicking human diseases, researchers have utilized rodent models of cirrhosis and ascites. liver.barcelona Common models include bile duct ligation (BDL) and carbon tetrachloride (CCl4)-induced liver cirrhosis. mdpi.combmrat.org These models replicate the impaired free water excretion and hyponatremia often seen in patients with advanced liver disease. portico.org

In a carbon tetrachloride-induced rat model of liver cirrhosis with ascites, oral administration of Satavaptan for 10 days resulted in increased urine volume and decreased urine osmolality compared to control animals. portico.org Importantly, plasma sodium levels and osmolality were restored to levels seen in non-cirrhotic control rats. portico.org Similarly, in cirrhotic rats, Satavaptan administration led to a higher urine flow rate and lower urine osmolality. These findings from pre-clinical models provided a strong rationale for investigating Satavaptan in human clinical trials for hyponatremia associated with cirrhosis.

Below is an interactive table summarizing the findings in rodent models of human pathophysiology.

Studies on Natriuretic Effects in Preclinical Settings

Preclinical investigations into the pharmacological profile of satavaptan have explored its effects on urinary sodium excretion, known as natriuresis. These studies, primarily conducted in animal models, aimed to elucidate the extent to which satavaptan, a selective vasopressin V2 receptor antagonist, influences renal sodium handling alongside its principal aquaretic (water excretion) effects.

In studies involving normally hydrated conscious rats, the administration of satavaptan was shown to have a transient and modest impact on sodium excretion. One study noted that an intraperitoneal injection of satavaptan induced a natriuretic effect within the initial 4 to 6 hours of treatment. However, this effect was significantly less pronounced than its diuretic action and was observed to be seven times lower than the natriuretic effect induced by the loop diuretic furosemide.

This initial increase in sodium loss was not sustained over a 24-hour period. The transient nature of the natriuretic effect is attributed to a compensatory physiological response, where the initial sodium loss triggers mechanisms that lead to subsequent sodium retention. Consequently, when measured over a full 24-hour cycle, the net effect on urinary sodium excretion was not significant. This observation of a minor and short-lived natriuretic effect in the first few hours post-administration has been corroborated by other preclinical studies.

Further investigations in rat models have provided more detailed insights into the interplay between satavaptan and renal electrolyte handling. The primary action of satavaptan is to promote free water excretion (aquaresis) by blocking vasopressin V2 receptors in the renal collecting ducts, which leads to an increase in urine flow rate and a decrease in urine osmolality without major alterations in 24-hour urinary sodium and potassium excretion. portico.org

The following table summarizes findings from a preclinical study in rats, illustrating the differential effects of satavaptan on urine output and sodium excretion.

Table 1: Effects of Satavaptan on Urine Output and Sodium Excretion in Rats

| Parameter | Vehicle Control | Satavaptan | Furosemide |

|---|---|---|---|

| Urine Flow (first 4-6 hours) | Baseline | Increased | Markedly Increased |

| Sodium Excretion (first 4-6 hours) | Baseline | Modestly Increased | Significantly Increased |

| 24-hour Sodium Excretion | No significant change | No significant change | Significantly Increased |

This table is a representation of findings described in preclinical research.

Another preclinical study investigating the interaction of satavaptan with carbamazepine (B1668303) in rats under different hydration states also shed light on its natriuretic properties. In these experiments, satavaptan administration was shown to further increase urinary flow and natriuresis, indicating a distinct effect on renal sodium handling under these specific experimental conditions. oup.com

Novel Insights into Satavaptan Fumarate S Biological Activity

Research on Modulation of Intracellular Signaling Pathways Beyond cAMP

While Satavaptan (B1662539) fumarate (B1241708) is known to inhibit adenylyl cyclase-mediated accumulation of intracellular cAMP, comprehensive phosphoproteomic analyses have revealed its broader impact on various intracellular signaling pathways. A global quantitative phosphoproteomic study of rat inner medullary collecting duct cells identified that Satavaptan fumarate modulated 2,449 unique phosphopeptides from 1,160 proteins. nih.govnih.gov

Specifically, research indicates that this compound blocks the activation of basophilic kinases and the inhibition of proline-directed kinases, which are typically mediated by the V2 receptor agonist desmopressin (B549326) (dDAVP). nih.govnih.gov Key kinases whose phosphorylation was significantly altered by this compound include Protein Kinase A (PKA), Phosphoinositide 3-Kinase (PI3K), Mitogen-Activated Protein Kinase Kinase Kinase 7 (TAK1), and Calcium/Calmodulin-Dependent Kinase Kinase 2 (CaMKK2). nih.govnih.gov Furthermore, this compound has been shown to influence Mitogen-Activated Protein (MAP) kinase pathways. researchgate.netnih.gov Beyond its antagonistic effects, this compound has been demonstrated to act as an inverse agonist of Gsα-mediated vasopressin signaling, meaning it can decrease adenylyl cyclase activity even in the absence of ligand stimulation. researchgate.net It also functions as a partial agonist in the β-arrestin pathway, leading to the recruitment of β-arrestin and the stimulation of the MAP kinase pathway. researchgate.netnih.gov

Table 1: Kinases and Signaling Pathways Modulated by this compound

| Kinase/Pathway Affected | Type of Modulation | Reference |

| Basophilic Kinases | Blocks dDAVP-mediated activation | nih.govnih.gov |

| Proline-Directed Kinases | Blocks dDAVP-mediated inhibition | nih.govnih.gov |

| Protein Kinase A (PKA) | Phosphorylation altered | nih.govnih.gov |

| Phosphoinositide 3-Kinase (PI3K) | Phosphorylation altered | nih.govnih.gov |

| Mitogen-Activated Protein Kinase Kinase Kinase 7 (TAK1) | Phosphorylation altered | nih.govnih.gov |

| Calcium/Calmodulin-Dependent Kinase Kinase 2 (CaMKK2) | Phosphorylation altered | nih.govnih.gov |

| Gsα-mediated Vasopressin Signaling | Inverse agonist activity (decreases adenylyl cyclase activity without ligand) | researchgate.net |

| β-arrestin Pathway | Partial agonist activity (recruits β-arrestin, stimulates MAP kinase) | researchgate.netnih.gov |

Investigations into Actin Cytoskeleton Dynamics and Rho GTPase Signaling

Research has highlighted this compound's influence on cellular structural components and associated signaling. The compound affects the regulation of cell-cell junctions, actin cytoskeleton dynamics, and signaling through Rho GTPases. nih.govnih.gov

The Rho family of GTPases plays a critical role in regulating the actin cytoskeleton. Previous studies have indicated that Rho family GTPases inhibit vasopressin (AVP)-mediated translocation of Aquaporin-2 (AQP2) water channels to the apical plasma membrane of kidney collecting duct cells by stabilizing the F-actin cytoskeleton. nih.gov The modulation of Rho GTPase activity by Rho guanine (B1146940) nucleotide exchange factor (RhoGEF) and Rho GTPase-activating protein (RhoGAP) family members, influenced by this compound, suggests an important role in AVP signaling. nih.gov This is consistent with findings that vasopressin itself can regulate cytoskeletal dynamics, and that depolymerization of the cortical actin network promotes AQP2 trafficking. nih.gov

Exploration of Differential Receptor Selectivity in Human Versus Animal Tissues

Satavaptan (SR121463A) exhibits a high competitive affinity and marked selectivity for AVP V2 receptors derived from both animal and human tissues. researchgate.net Binding experiments have demonstrated that SR121463A inhibits the binding of tritiated arginine vasopressin ([3H]AVP) to kidney medullo-papillary membranes from various species with nanomolar to subnanomolar potency. researchgate.net

Table 2: this compound's V2 Receptor Binding Affinity (Ki) Across Species

| Species | Ki Value (nM) | Reference |

| Rat | 1.42 | researchgate.net |

| Bovine | 0.64 | researchgate.net |

| Human | 4.1 | researchgate.net |

This data indicates that while there are slight variations in affinity across species, this compound consistently demonstrates potent binding to the V2 receptor in human, rat, and bovine tissues. Furthermore, this compound displays weak affinities for other AVP and oxytocin (B344502) (OT) receptors, interacting with at least a 100-fold lower potency with V1A, V1B, and OT receptors compared to its affinity for V2 receptors. This high degree of selectivity contributes to its specific V2 receptor antagonist activity.

Implications of Fumarate Moiety for Biological Activity in Different Environments

Satavaptan is commonly formulated and studied as a fumarate salt, known as this compound. nih.govsmolecule.comebiohippo.comportico.orgtargetmol.compatsnap.comphysiology.org The fumarate moiety, derived from fumaric acid, is a naturally occurring dicarboxylic acid and an intermediate in the Krebs tricarboxylic acid cycle, a fundamental metabolic pathway. nih.govcreative-proteomics.com

Fumarate salts are generally recognized in pharmaceutical formulations for their contributions to stability and bioavailability. creative-proteomics.comresearchgate.net The presence of the fumarate moiety in this compound may enhance its solubility, which in turn can influence its bioavailability within various biological environments, including specific patient populations such as those with cirrhosis and edema. Fumaric acid itself exhibits differential solubility, being sparingly soluble in cold water but significantly more soluble in hot water, and possesses a more hydrophobic character compared to other dicarboxylic acids. creative-proteomics.com These intrinsic properties of the fumarate component can impact the dissolution profile of the drug in different physiological conditions. The formation of pharmaceutical salts, including fumarate salts, is a well-established strategy in drug development to optimize biopharmaceutical properties such as water solubility and chemical stability in the solid state. researchgate.net

Drug Discovery and Synthetic Research Perspectives

Origins and Developmental History of Satavaptan (B1662539) Fumarate (B1241708)

Satavaptan fumarate, identified by the developmental code name SR121463, originated from the research efforts of Sanofi-Synthélabo, later known as Sanofi-Aventis. wikipedia.orgncats.io The compound was developed as a non-peptide antagonist of the vasopressin V2 receptor, a target crucial for regulating water reabsorption in the kidneys. portico.org Its mechanism of action involves blocking the effects of arginine-vasopressin (AVP), thereby promoting water excretion without significantly altering sodium or potassium levels, a characteristic that differentiates it from traditional diuretics. portico.org

Throughout its developmental history, this compound was investigated for its potential therapeutic applications in various conditions characterized by water retention and low plasma sodium levels. These included hyponatremia, ascites associated with liver cirrhosis, congestive heart failure, hypertension, and the syndrome of inappropriate antidiuresis (SIADH). wikipedia.orgncats.ioportico.orgnih.gov The compound progressed through clinical trials, reaching Phase II for cardiovascular indications and Phase III for the treatment of ascites and hyponatremia. wikipedia.orgncats.io However, its development was ultimately discontinued (B1498344) in 2009. wikipedia.orgncats.io

Synthetic Methodologies and Chemical Reactions

The intricate structure of this compound necessitates a multi-step synthetic approach. One documented pathway involves the sulfonation of 5'-ethoxy-4-cis-(2-morpholinoethoxy)spiro[cyclohexan-1,3'-indolin]-2'-one (referred to as Intermediate I) with 4-(N-tert-butylcarbamoyl)-2-methoxybenzenesulfonyl chloride (Intermediate II). This reaction is typically performed in the presence of a strong base, such as potassium tert-butoxide, and is followed by treatment with fumaric acid to yield the final salt form. portico.org

An alternative synthetic route involves the condensation of sulfonyl chloride (Intermediate II) with a chloroethoxy spiroindolone (Intermediate III), leading to the formation of an N-sulfonyl oxindole (B195798) derivative (Intermediate IV). Subsequently, the chloride group within Intermediate IV is displaced by morpholine (B109124), often facilitated by the presence of sodium iodide (NaI). portico.org

The formation of the core structure of this compound typically involves the reaction of a substituted benzene (B151609) derivative with a suitable reagent to establish the fundamental scaffold. Key functionalization steps are then performed, which can include reactions such as halogenation, nitration, and reduction to introduce or modify specific chemical groups.

The preparation of the intermediate sulfonyl chloride (Intermediate II) can be achieved through different routes:

Route 1: 3-Methoxy-4-nitrobenzoic acid (Intermediate V) undergoes chlorination with thionyl chloride (SOCl2) in pyridine (B92270) to yield benzoyl chloride (Intermediate VI). This intermediate is then condensed with tert-butylamine (B42293) at low temperatures (e.g., -40 °C) to form the amide (Intermediate VII). portico.org

Route 2: m-Hydroxybenzoic acid (Intermediate IX) is sulfonated using reagents like H2SO4/SO3 or concentrated H2SO4 to produce the corresponding sulfonic acid (Intermediate X). Methylation of Intermediate X with dimethyl sulfate (B86663) and potassium hydroxide (B78521) (KOH) provides 3-methoxy-4-sulfobenzoic acid potassium salt (Intermediate XI). Subsequent chlorination of Intermediate XI with phosphorus pentachloride (PCl5) yields the diacyl chloride (Intermediate XII), which is then regioselectively condensed with tert-butylamine to furnish the desired carboxamide (Intermediate II). portico.org

The spirocyclohexane oxindole precursor (Intermediate I) is another critical building block, prepared via several synthetic sequences:

Ethyl 4-oxocyclohexanecarboxylate (B1232831) (Intermediate XIII) can be converted into its ethylene (B1197577) ketal (Intermediate XIV), followed by saponification of the ester group to yield the ketal acid (Intermediate XV). portico.org

Hydrolysis of a ketal (Intermediate XXXV) with pyridinium (B92312) p-toluenesulfonate (PPTS) in aqueous acetone, followed by diastereoselective reduction of the resulting deprotected ketone (Intermediate XXXVI) with sodium borohydride (B1222165) (NaBH4) in methanol (B129727) (MeOH), produces the spiro cyclohexanol (B46403) (Intermediate XXXVII). This cyclohexanol is then condensed with 4-(2-chloroethyl)morpholine (B1582488) (Intermediate XXXVIII) using sodium hydride (NaH) in hot toluene (B28343) to afford the morpholinoethyl ether (Intermediate XXXIX), which is subsequently debenzylated to Intermediate I using lithium in ammonia (B1221849) (Li in NH3). portico.org

Alternatively, an intermediate (Intermediate XX) can be converted to its tosylate (Intermediate XXI), followed by a displacement reaction with morpholine in boiling acetonitrile (B52724) to yield Intermediate I. portico.org

Another strategy involves the acidic hydrolysis of O-protected spiro cyclohexanol (Intermediate LI) to obtain the deprotected alcohol (Intermediate LII). This alcohol is then oxidized to ketone (Intermediate XLVII) using pyridinium chlorochromate. Ketalization of Intermediate XLVII with 2-chloroethanol (B45725) (Intermediate LIII) and methanesulfonic acid provides the bis(chloroethyl) ketal (Intermediate LIV), which is then reduced to the chloroethoxy intermediate (Intermediate III) using zinc borohydride (Zn(BH4)2) and chlorotrimethylsilane (B32843) (ClSiMe3). portico.org

The final assembly of this compound involves the strategic coupling of the functionalized core structure with other molecular fragments. This typically occurs under carefully controlled reaction conditions, often requiring the use of specific catalysts and solvents to ensure high yields and desired stereochemistry. As detailed in Section 5.2.1, the primary method involves a sulfonation reaction followed by the formation of the fumarate salt. portico.org The alternative approach involves a nucleophilic displacement reaction to incorporate the morpholine moiety. portico.org

The synthesis of this compound incorporates a variety of fundamental chemical reactions essential for constructing its complex molecular architecture:

Oxidation: Oxidation reactions are utilized at various stages. For example, the deprotected alcohol (Intermediate LII) is oxidized to the ketone (Intermediate XLVII) using pyridinium chlorochromate. portico.org The final compound itself can also undergo oxidation to form various products.

Reduction: Reduction reactions play a crucial role in forming specific intermediates. A diastereoselective reduction of a deprotected ketone (Intermediate XXXVI) with sodium borohydride (NaBH4) is employed to yield the spiro cyclohexanol (Intermediate XXXVII). portico.org Additionally, the bis(chloroethyl) ketal (Intermediate LIV) is reduced to the chloroethoxy intermediate (Intermediate III) using zinc borohydride (Zn(BH4)2) and chlorotrimethylsilane (ClSiMe3). portico.org this compound, in its final form, can also undergo reduction to different forms.

Substitution: Substitution reactions are fundamental to the assembly process, where one functional group is replaced by another. Key examples include the chlorination of 3-methoxy-4-nitrobenzoic acid with thionyl chloride portico.org and the displacement of a chloride group with morpholine in the presence of sodium iodide. portico.org Sulfonation, a critical step in the main synthetic route, is also a type of substitution reaction. portico.org

Final Assembly Techniques

Industrial Synthesis and Purification Considerations

Industrial production of this compound, while following similar synthetic routes to laboratory-scale preparations, involves significant considerations for large-scale manufacturing and purification. The process typically employs batch processing, where large quantities of starting materials are reacted in industrial batch reactors.

Efficient purification techniques are paramount to ensure the high purity required for pharmaceutical compounds. Common methods utilized for purifying the crude product include crystallization, distillation, and chromatography. These techniques are selected based on the specific physical and chemical properties of this compound and its impurities to achieve the desired level of purity. Rigorous quality control measures are implemented throughout the industrial production process to ensure the final product meets stringent purity and quality standards. Research has indicated the feasibility of gram-scale synthesis for complex spirooxindole scaffolds, which are integral to Satavaptan's structure, without compromising stereoinduction. researchgate.net

Compound Names and PubChem CIDs

The following table lists the key chemical compounds mentioned in this article along with their corresponding PubChem CIDs. This table is designed to be a comprehensive reference for the chemical identities discussed.

Exploration of Different Salt Forms and their Implications for Research

The development of a pharmaceutical compound often involves the synthesis and evaluation of multiple salt forms. This process is undertaken to identify a form that exhibits optimal physicochemical properties crucial for its handling, formulation, and biological activity in research settings. For Satavaptan, different salt forms have been prepared and evaluated, notably including the fumarate and hydrochloride salts, and also a phosphate (B84403) form portico.org.

The implications of exploring different salt forms for research are significant, as they directly influence a compound's:

Solubility : The ability of a compound to dissolve in a solvent, particularly aqueous solutions, is paramount for in vitro and in vivo research, affecting its dissolution rate and subsequent absorption. Different salt forms can drastically alter a compound's intrinsic solubility.

Stability : The chemical and physical stability of a compound is vital for its storage, handling, and consistency in experimental results. Salt forms can influence a compound's susceptibility to degradation pathways (e.g., hydrolysis, oxidation) or physical changes (e.g., polymorphism).

Crystallinity and Polymorphism : The crystalline nature and potential for polymorphism (different crystalline forms) of a salt can impact its bulk properties, such as flowability, compressibility, and filterability, which are important for large-scale synthesis and formulation studies in research.

Bioavailability in Research Models : While clinical dosage and administration are excluded, in research contexts, the selected salt form can influence the compound's absorption and distribution in animal models or cell-based assays, thereby affecting the observed pharmacological effects.

Despite the known exploration of Satavaptan in its fumarate, hydrochloride, and phosphate salt forms, detailed comparative data specifically outlining the physicochemical properties (e.g., precise solubility figures, comparative stability profiles, or dissolution rates) for these different salt forms are not extensively published in readily accessible scientific literature. However, the very act of preparing and evaluating these forms underscores the importance placed on these properties during the drug discovery and development phases. The selection of a particular salt, such as the fumarate, for advanced research and clinical studies typically implies that it demonstrated superior characteristics in one or more of these critical areas, making it the preferred candidate for further investigation.

Comparative Research with Other Vasopressin Receptor Antagonists

Comparative Analysis of Vaptan Class Compounds

The vaptan class of compounds can be broadly categorized based on their selectivity for different vasopressin receptor subtypes. Satavaptan (B1662539), tolvaptan (B1682983), and lixivaptan (B1674903) are primarily selective for the vasopressin V2 receptor (V2R), which is predominantly located in the renal collecting ducts and mediates water reabsorption portico.orgccjm.orgturkjnephrol.org. In contrast, conivaptan (B1669423) is characterized as a dual antagonist, exhibiting activity at both the V1a and V2 receptors turkjnephrol.orgnih.govwikipedia.org. While tolvaptan, lixivaptan, and satavaptan are orally active, conivaptan is administered intravenously ccjm.orgnih.gov. This distinction in receptor specificity and bioavailability contributes to their unique profiles in preclinical investigations.

Differentiation from Tolvaptan, Lixivaptan, and Conivaptan in Preclinical Contexts

In preclinical studies, satavaptan fumarate (B1241708) has been identified as a potent, selective, and orally active V2-specific antagonist portico.org. Tolvaptan is also recognized as a selective vasopressin V2-receptor antagonist mims.comguidetopharmacology.org. Lixivaptan is described as a potent, non-peptide, selective vasopressin 2 receptor antagonist wikipedia.org. Conivaptan, however, stands apart due to its dual antagonism of both V1a and V2 receptors nih.govwikipedia.org. Satavaptan's particularly high affinity for the V2R has made it a benchmark in V2R ligand design research .

Preclinical Comparison of Receptor Binding Kinetics and Selectivity Profiles

Comparative preclinical studies have elucidated distinct receptor binding kinetics and selectivity profiles among the vaptans. Satavaptan fumarate demonstrates a high competitive affinity for arginine vasopressin (AVP) V2 receptors. It exhibits significantly lower potency (at least 100-fold) for V1a, V1b, and oxytocin (B344502) receptors compared to its affinity for V2 receptors, underscoring its high specificity and selectivity for the V2 subtype . The reported Ki value for satavaptan at the human V2R is 50 pM, indicating extremely high binding affinity .

Tolvaptan is also a selective V2-receptor antagonist mims.comguidetopharmacology.org. Conivaptan shows affinity for human V1a and V2 receptors in the nanomolar range in vitro, confirming its dual antagonism wikipedia.orgresearchgate.net. Lixivaptan is characterized by its potent and selective V2 receptor antagonism, with an IC50 value of 1 nM wikipedia.orgcuhk.edu.cn.

The following table summarizes the preclinical receptor selectivity and binding characteristics of these vaptans:

| Compound | Receptor Selectivity | Binding Affinity (Ki/IC50) for V2R (Human) | Other Receptor Affinities (vs. V2R) |

|---|---|---|---|

| This compound | V2 > V1a/V1b/OT | 50 pM (Ki) | >100-fold lower potency for V1a, V1b, OT |

| Tolvaptan | V2 selective | Not specified in search results | Not specified in search results |

| Lixivaptan | V2 selective | 1 nM (IC50) cuhk.edu.cn | Not specified in search results |

| Conivaptan | V1a/V2 dual | Nanomolar range (V1a and V2) wikipedia.org | High affinity for both V1a and V2 researchgate.net |

Examination of Mechanistic Differences among V2R Antagonists

The primary mechanism of action for V2 receptor antagonists involves inhibiting the binding of AVP to its V2R in the principal cells of the renal collecting ducts. This antagonism prevents the AVP-induced activation of adenylyl cyclase and the subsequent increase in cyclic AMP (cAMP), which is crucial for the translocation of aquaporin-2 (AQP2) water channels to the apical membrane researchgate.netgutnliver.org. By blocking this pathway, these compounds reduce water reabsorption, leading to increased free water excretion.

This compound specifically blocks vasopressin-induced adenylyl cyclase activation with an IC₅₀ of 0.26 nM in human kidneys. It also prevents AQP2 membrane insertion by inhibiting the cAMP/PKA pathway . Tolvaptan similarly inhibits AVP binding at the V2-receptor in the distal nephron, promoting free water excretion without significant loss of serum electrolytes mims.com. It has been shown to inhibit the upregulation of AQP2 protein in the kidney in animal models researchgate.net. Conivaptan's V2 antagonism directly leads to aquaresis, while its additional V1a antagonism can contribute to beneficial hemodynamic effects, such as diminishing afterload turkjnephrol.orgwikipedia.org. Lixivaptan, through its V2R antagonism, helps restore normal intracellular cAMP levels, which has been shown to delay cyst growth in animal models of autosomal dominant polycystic kidney disease (ADPKD) wikipedia.org.

Evaluation of Aquaretic Properties Relative to Other Agents in Animal Models

Preclinical studies in animal models have consistently demonstrated the aquaretic properties of this compound and other vaptans. Satavaptan induces a dose-dependent aquaresis in rats, characterized by an increase in urine flow rate and a decrease in urine osmolality, without significant changes in urinary sodium (Na+) and potassium (K+) excretion over a 24-hour period . An early, compensatory increase in AVP and aldosterone (B195564) excretion has been observed following satavaptan administration in rats . Furthermore, intravenous administration of satavaptan was found to be five times more potent than oral administration in rats, suggesting good bioavailability .

Exploratory Research on Potential Therapeutic Applications in Preclinical Settings

Investigation in Autosomal Dominant Polycystic Kidney Disease (ADPKD) Models

The rationale for investigating Satavaptan (B1662539) and other V2R antagonists in Autosomal Dominant Polycystic Kidney Disease (ADPKD) stems from the central role of the hormone arginine vasopressin (AVP) and its downstream signaling pathways in cyst development. In ADPKD, mutations in the PKD1 or PKD2 genes lead to dysregulated intracellular signaling, with cyclic adenosine (B11128) monophosphate (cAMP) identified as a key driver of cyst cell proliferation and fluid secretion. biorxiv.org AVP, by activating the V2R in renal collecting duct cells, stimulates adenylyl cyclase and elevates intracellular cAMP levels. escholarship.org Preclinical research has consistently shown that blocking this pathway could be a viable therapeutic strategy. annualreviews.orgresearchgate.net

Preclinical studies have elucidated that the primary mechanism by which V2R antagonists like Satavaptan modulate cyst growth is through the inhibition of the cAMP signaling cascade. biorxiv.org In human ADPKD cyst epithelial cells, pharmacological blockade of the V2R has been shown to reduce cAMP signaling, which in turn inhibits cyst cell proliferation and chloride-driven fluid secretion, two key processes in cystogenesis. biorxiv.org

In various rodent models of PKD, the antagonism of the V2R pathway directly counteracts the effects of AVP. researchgate.net By blocking the V2R, these antagonists prevent the AVP-induced increase in cAMP, thereby mitigating the downstream effects that lead to the expansion of cysts. researchgate.net This mechanism has been validated in multiple preclinical models, establishing V2R antagonism as a targeted approach to address the underlying pathophysiology of cyst formation. nih.gov

The therapeutic potential of V2R antagonists has been demonstrated in several preclinical models of polycystic kidney disease. Treatment with V2R antagonists, including compounds from the same class as Satavaptan, has been shown to effectively attenuate the progression of PKD in models such as cpk mice, pcy mice (nephronophthisis), and PCK rats (autosomal recessive polycystic kidney disease). nih.gov Furthermore, efficacy was also observed in specific models for ADPKD, including Pkd1 and Pkd2 mutant mice. nih.gov In these animal studies, treatment led to a marked reduction in kidney cyst formation, decreased cyst cell proliferation, and preservation of kidney function. nih.gov These promising results in animal models provided a strong rationale for the clinical investigation of V2R antagonists for ADPKD treatment. annualreviews.org

| Model | Compound Class | Key Findings | Reference |

|---|---|---|---|

| PCK Rat (ARPKD model) | V2R Antagonist | Reduced cAMP levels, significant slowdown/prevention of cyst growth. | researchgate.net |

| cpk Mice, pcy Mice, PCK Rats | V2R Antagonists (e.g., Tolvaptan (B1682983), Mozavaptan) | Attenuated the progression of polycystic kidney disease. | nih.gov |

| Pkd1 & Pkd2 Mutant Mice (ADPKD models) | V2R Antagonists | Attenuated disease progression. | nih.gov |

| Human ADPKD Cyst Epithelial Cells (in vitro) | V2R Antagonist (Tolvaptan) | Inhibited vasopressin-induced chloride secretion and in vitro cyst growth. | nih.gov |

Mechanisms of Cyst Growth Modulation

Research in Renal Cell Carcinoma Models

Exploratory research has identified the AVP-V2R signaling pathway as a potential therapeutic target in renal cell carcinoma (RCC). nih.gov Studies have shown that V2R is expressed in human clear cell RCC (ccRCC) tumors and that its activation can stimulate the proliferation of RCC cell lines in vitro. nih.gov

In a study using the human renal cancer cell lines CAKI-2 and A498, both were found to express V2R. The administration of a vasopressin analogue (dDAVP) promoted cell growth, an effect that was completely prevented by the co-administration of Satavaptan (specifically, the compound SR121463B). This suggests that selective V2R blockade can inhibit the proliferative signaling mediated by AVP in these cancer cells.

Further research with other selective V2R antagonists, such as Tolvaptan and OPC31260, supports these findings. In in vitro studies on human ccRCC cell lines (786-O and Caki-1), these antagonists reduced cell viability and wound closure. nih.gov In mouse xenograft models of RCC, treatment with V2R antagonists led to decreased tumor growth. nih.gov This anti-tumor effect was attributed to a reduction in cell proliferation and angiogenesis, coupled with an increase in apoptosis. nih.gov Conversely, stimulating the V2R with an agonist resulted in increased tumor growth. nih.gov These preclinical findings provide evidence for a pathogenic role of V2R signaling in ccRCC and suggest that V2R antagonists like Satavaptan could be repurposed as a novel therapeutic strategy. nih.gov

| Model | Compound | Key Findings | Reference |

|---|---|---|---|

| CAKI-2 and A498 human renal cancer cells (in vitro) | Satavaptan (SR121463B) | Prevented the proliferative effect induced by a V2R agonist. | |

| 786-O and Caki-1 human ccRCC cells (in vitro) | Tolvaptan, OPC31260 | Reduced cell viability and wound closure. | nih.gov |

| Mouse Xenograft Model of RCC | Tolvaptan, OPC31260 | Decreased tumor growth by reducing cell proliferation and angiogenesis, and increasing apoptosis. | nih.gov |

Studies in Glaucoma Pathogenesis

The potential application of Satavaptan in glaucoma has been explored in preclinical models of ocular hypertension. In one such study, Satavaptan was shown to induce a significant decrease in intraocular pressure (IOP) following its instillation in the hypertensive eye of an animal model. This effect was observed to last for 6 to 8 hours and was maintained after repeated applications, indicating a sustained pharmacological action without affecting the IOP in the normotensive eye. These preliminary animal data suggest a potential role for V2R antagonists in the management of glaucoma, warranting further investigation.

Preclinical Assessment in Diabetic Nephropathy Models

Elevated levels of AVP have been documented in both patients and animal models with diabetes mellitus, suggesting a role for the hormone in the pathogenesis of diabetic nephropathy. Specifically, AVP is thought to contribute to diabetes-induced albuminuria through its interaction with V2 receptors.

Preclinical studies using Satavaptan have provided evidence supporting the therapeutic potential of V2R blockade in this condition. In a streptozotocin-induced diabetic rat model, oral administration of Satavaptan significantly reduced albumin excretion. A longer-term study in the same model demonstrated that treatment with Satavaptan prevented the rise in urine albumin levels that was observed in untreated diabetic rats. These findings indicate that genetic or pharmacological downregulation of vasopressin signaling can delay the progression of diabetic nephropathy in preclinical settings. nih.gov

Investigations into Urinary Tract Infections Pathophysiology

Recent preclinical research has uncovered a novel role for the AVP-V2R axis in modulating the kidney's immune response to bacterial infections. The collecting ducts, where V2R is prominently expressed, are a primary site for bacterial adhesion and the initiation of inflammation during an ascending urinary tract infection (UTI).

A study using a mouse model of ascending UTI caused by uropathogenic Escherichia coli (UPEC) investigated the effects of modulating V2R activity. When a V2R agonist (dDAVP) was administered, it inhibited the innate immune response, leading to a marked decrease in proinflammatory mediators and neutrophil recruitment, which resulted in a dramatic increase in the renal bacterial burden.

Conversely, when infected mice were treated with the V2R antagonist Satavaptan (SR121463B), it stimulated the local innate immune response and enhanced the antibacterial host defense. This was evidenced by a significant increase in the expression of proinflammatory mediators and a dose-dependent decrease in the renal bacterial burden 24 hours after the bacterial challenge. These findings suggest that Satavaptan may have a therapeutic role in pyelonephritis by stimulating the host's ability to clear bacterial colonization from the kidneys and by mechanically blocking the ascent of bacteria through its aquaretic effect.

| Model | Compound | Intervention | Key Findings | Reference |

|---|---|---|---|---|

| Mouse model of ascending UTI (UPEC) | dDAVP (V2R Agonist) | Infusion of agonist | Inhibited innate immune response; increased renal bacterial burden. | |

| Mouse model of ascending UTI (UPEC) | Satavaptan (SR121463B) | Administration of antagonist | Stimulated local innate response; dose-dependent decrease in renal bacterial burden. |

Future Directions and Unexplored Research Avenues for Satavaptan Fumarate

Investigation of Long-Term Effects in Advanced Preclinical Models

While satavaptan (B1662539) fumarate (B1241708) has demonstrated short-term aquaretic effects in various animal models, including normal and hyponatremic cirrhotic rats, and has shown a dose-dependent increase in urine flow rate, long-term studies are crucial . Current preclinical research has indicated that chronic administration, such as a 28-day treatment with SR121463 (satavaptan), reduced heart weight in some rat models, but other studies with shorter durations (e.g., 21 days) did not show improvements in cardiac output or remodeling in heart failure models . Furthermore, compensatory mechanisms, such as sodium retention after initial natriuretic effects, have been observed in rats over a 24-hour period, suggesting the complexity of long-term fluid and electrolyte balance .

Future investigations should utilize advanced preclinical models that more accurately mimic chronic human disease states, such as long-term models of decompensated cirrhosis, chronic kidney disease (CKD), or sustained heart failure. These models should allow for extended observation periods to assess:

Sustained aquaretic efficacy: Evaluating if the initial aquaretic effect persists over prolonged treatment, and if compensatory mechanisms diminish its long-term benefit.

Impact on disease progression: Determining if long-term administration of satavaptan fumarate can slow or halt the progression of conditions like polycystic kidney disease or chronic heart failure beyond symptomatic relief smolecule.com.

Renal and cardiovascular remodeling: Detailed histological and functional assessments of kidney and heart tissues to understand any long-term effects on organ structure and function, particularly in light of its V2 receptor antagonism .

Electrolyte homeostasis: Comprehensive monitoring of serum and urine electrolytes over extended periods to identify any chronic imbalances or adaptive responses that might impact therapeutic outcomes .

Such studies would provide critical data on the sustained efficacy and physiological adaptations to chronic V2 receptor antagonism, guiding the development of more effective treatment strategies.

Elucidation of Molecular Mechanisms Underlying Differential Responses in Various Conditions

This compound functions as a selective non-peptide antagonist of the vasopressin V2 receptor, primarily inhibiting water reabsorption in renal collecting ducts portico.orgebiohippo.com. While its primary mechanism involves blocking arginine-vasopressin (AVP) effects on V2 receptors, leading to increased urine output and decreased urine osmolality, the molecular pathways governing differential responses in various conditions remain underexplored smolecule.com. For instance, despite its aquaretic effect, some clinical trials in refractory ascites did not show a reduction in cumulative paracenteses compared to placebo, and an increased mortality risk was observed in one trial . Conversely, in renal cell carcinoma cell lines (CAKI-2 and A498), satavaptan at 1 nM concentration completely prevented cellular proliferation stimulated by DDAVP, suggesting a potential anti-proliferative effect independent of its aquaretic action .

Future research should aim to:

Map signaling pathways: Conduct proteomic and phosphoproteomic studies in various cell lines and tissue models relevant to conditions like cirrhosis, heart failure, and cancer to identify specific downstream signaling cascades modulated by this compound medchemexpress.comnih.gov.

Investigate receptor bias: Explore if this compound exhibits biased agonism or antagonism at the V2 receptor, meaning it might preferentially activate or inhibit certain intracellular signaling pathways (e.g., Gs protein coupling vs. β-arrestin recruitment) researchgate.net. This could explain varied cellular responses beyond simple receptor blockade.

Evaluate off-target effects: Systematically investigate potential interactions with other receptors or enzymes at therapeutically relevant concentrations that could contribute to observed differential responses or unexpected outcomes. Although it shows weak affinities for V1A, V1B, and oxytocin (B344502) receptors, a detailed analysis could reveal subtle interactions .

Genomic and transcriptomic analysis: Utilize advanced sequencing technologies to understand how this compound influences gene expression profiles in target tissues, providing insights into adaptive or compensatory cellular mechanisms in response to V2 receptor blockade.

Understanding these intricate molecular mechanisms will be vital for identifying patient populations most likely to benefit from this compound and for developing strategies to mitigate adverse or non-responsive outcomes.

Structure-Activity Relationship (SAR) Studies for Novel Analogs and Derivatives

This compound (SR121463A) is a complex spiro-indoline derivative with a molecular formula of C37H49N3O12S and a molecular weight of 759.9 g/mol ebiohippo.com. It is synthesized through multi-step procedures, including sulfonation and functionalization of a core structure portico.org. While its chemical structure is characterized by its selective V2 receptor antagonism, detailed structure-activity relationship (SAR) studies are essential for optimizing its pharmacological profile portico.orgsmolecule.com.

Future SAR studies should focus on:

Identifying key pharmacophores: Pinpointing the specific chemical groups within this compound that are critical for its high affinity and selectivity for the V2 receptor. This can involve systematic modifications of different parts of the molecule.

Improving pharmacokinetic properties: Designing analogs with enhanced oral bioavailability, reduced metabolism by CYP3A4 and CYP2D6 (which metabolize satavaptan), and optimized half-life to allow for more convenient dosing and reduced variability researchgate.net.

Modulating receptor kinetics: Developing derivatives that exhibit different rates of receptor binding and dissociation, potentially leading to more sustained or tunable aquaretic effects.

Targeting specific disease pathologies: Creating new analogs with improved tissue specificity or altered molecular interactions that could be more effective in particular disease states, such as those involving V2 receptor-mediated cell proliferation in certain cancers .

Reducing potential liabilities: Designing out any structural features that might contribute to off-target effects or the observed increased mortality risk in some clinical trials .

Advanced computational chemistry and high-throughput screening techniques can accelerate the discovery and optimization of novel this compound analogs, leading to compounds with superior therapeutic indices.

Development of Advanced In Vitro and In Vivo Models for Specific Disease States

Existing preclinical models have been instrumental in characterizing this compound's aquaretic effects and its potential in conditions like cirrhosis and heart failure . However, the complexity of human diseases often necessitates more sophisticated models to fully capture the pathophysiology and drug response. For example, bile duct-ligated (BDL) rats and carbon tetrachloride (CCl4)-induced cirrhosis models are commonly used to simulate human ascites, but these may not fully replicate the chronic and multifactorial nature of human liver disease .

Future research should prioritize the development and utilization of:

Humanized animal models: Genetically engineered animal models that express human V2 receptors or other relevant human proteins to better predict human responses to this compound.

Organ-on-a-chip and 3D organoid models: Advanced in vitro systems that mimic the physiological complexity of human organs, such as kidney tubules or liver tissue, allowing for high-throughput screening and detailed mechanistic studies under controlled conditions. These models can provide insights into cellular interactions and fluid dynamics in a more physiologically relevant context.

Disease-specific animal models with comorbidities: Developing models that incorporate multiple comorbidities often seen in human patients (e.g., cirrhosis with co-existing renal dysfunction or cardiac issues) to evaluate the drug's efficacy and interactions in a more holistic manner.

Longitudinal imaging techniques: Employing non-invasive imaging modalities (e.g., MRI, PET) in animal models to track fluid distribution, organ volume changes, and physiological parameters in real-time over the course of treatment, providing a more comprehensive understanding of drug effects.

These advanced models will be crucial for bridging the gap between preclinical findings and clinical outcomes, allowing for more precise evaluation of this compound's therapeutic potential in complex disease environments.

Potential for Combination Research with Other Pharmacological Agents in Preclinical Studies

This compound's mechanism of action, primarily selective V2 receptor antagonism, suggests its potential as a synergistic agent in combination therapies, particularly in conditions characterized by fluid retention or abnormal vasopressin activity portico.orgsmolecule.com. While it has been studied in combination with standard diuretics like spironolactone (B1682167) in cirrhotic patients with ascites, further preclinical exploration of novel combinations is warranted nih.gov.

Future preclinical studies should investigate combinations with:

Diuretics with different mechanisms: Exploring co-administration with loop diuretics (e.g., furosemide) or thiazide diuretics to achieve more comprehensive fluid removal and electrolyte balance, potentially overcoming compensatory mechanisms observed with this compound alone .

Agents targeting underlying disease pathologies: In conditions like heart failure or chronic kidney disease, combining this compound with drugs that address the primary disease drivers (e.g., ACE inhibitors, ARBs, SGLT2 inhibitors) could lead to improved outcomes beyond fluid management. For instance, combination therapy with tolvaptan (B1682983) and BARD has shown synergistic activating effects on the Nrf2/HO-1 antioxidant pathway, suggesting potential benefits in CKD researchgate.net.

Anti-proliferative agents: Given the observed anti-proliferative effects of satavaptan in certain renal cell carcinoma cell lines, its combination with established chemotherapeutic agents or targeted cancer therapies could be explored in relevant cancer models .

Vasopressin V1A receptor antagonists: Since vasopressin acts on both V1A and V2 receptors, investigating the combined blockade of both receptors could offer a more complete therapeutic approach in conditions where both receptor subtypes play a role, such as in certain cardiovascular conditions or in mitigating the mitogenic effects of AVP .

Such combination research, rigorously conducted in preclinical models, could identify novel therapeutic strategies that maximize the benefits of this compound while minimizing its limitations, potentially paving the way for its re-evaluation in clinical settings.

Q & A

Q. What is the pharmacological mechanism of satavaptan fumarate in managing cirrhotic ascites, and how is this mechanism validated experimentally?

this compound acts as a selective non-peptide antagonist of the vasopressin V2 receptor, inhibiting water reabsorption in renal collecting ducts, thereby reducing ascites fluid accumulation . Experimental validation typically involves:

- In vitro assays : Receptor binding affinity studies using radiolabeled ligands to measure competitive inhibition (e.g., IC₅₀ values) .

- In vivo models : Rodent models of cirrhosis (e.g., bile duct ligation) to assess urine output, serum sodium levels, and ascites volume .

- Clinical validation : Phase II/III trials measuring endpoints like ascites recurrence, serum sodium normalization, and diuretic requirements .

Q. What experimental models are most appropriate for studying this compound’s efficacy and safety?

- Preclinical : Bile duct-ligated (BDL) rats or carbon tetrachloride (CCl₄)-induced cirrhosis models to simulate human ascites pathophysiology .